5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule. It features a pyrrolidinone core, substituted with various functional groups including a fluorophenyl, hydroxy, methoxyethyl, and benzoyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the fluorophenyl group: This might involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Addition of the hydroxy and methoxyethyl groups: These can be introduced through hydroxylation and etherification reactions.
Attachment of the benzoyl group: This can be done via Friedel-Crafts acylation or other acylation methods.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Esterification and Amidation: The hydroxy and amine groups can form esters and amides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
This compound could have several applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential as a probe for studying biological pathways.
Medicine: Possible therapeutic agent due to its complex structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The fluorine atom in the fluorophenyl group can significantly alter the compound’s reactivity and biological activity compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.
Properties
Molecular Formula |
C25H28FNO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28FNO5/c1-15(2)14-32-20-10-7-18(13-16(20)3)23(28)21-22(17-5-8-19(26)9-6-17)27(11-12-31-4)25(30)24(21)29/h5-10,13,15,22,28H,11-12,14H2,1-4H3/b23-21+ |
InChI Key |
FMAASEXIPATAOT-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O)OCC(C)C |
Origin of Product |
United States |
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